molecular formula C10H9Br2NO3 B11118630 3-[(2,4-dibromophenyl)carbamoyl]propanoic Acid

3-[(2,4-dibromophenyl)carbamoyl]propanoic Acid

Cat. No.: B11118630
M. Wt: 350.99 g/mol
InChI Key: DEPHHPRILNIEJK-UHFFFAOYSA-N
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Description

3-[(2,4-Dibromophenyl)carbamoyl]propanoic Acid is a brominated aryl carbamate derivative of propanoic acid. Its structure features a 2,4-dibromophenyl group attached via a carbamoyl linkage to the β-carbon of propanoic acid. This compound is synthesized through acylation reactions involving succinic anhydride and brominated aryl amines, similar to methods described for structurally related compounds . The presence of two bromine atoms at the 2- and 4-positions of the phenyl ring enhances its lipophilicity and may influence its bioactivity, particularly in medicinal and agrochemical contexts.

Properties

Molecular Formula

C10H9Br2NO3

Molecular Weight

350.99 g/mol

IUPAC Name

4-(2,4-dibromoanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H9Br2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)

InChI Key

DEPHHPRILNIEJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dibromophenyl)carbamoyl]propanoic acid typically involves the reaction of 2,4-dibromoaniline with a suitable propanoic acid derivative. One common method is the reaction of 2,4-dibromoaniline with 3-bromopropanoic acid in the presence of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI). The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydroxyl derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

3-[(2,4-Dibromophenyl)carbamoyl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2,4-dibromophenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The dibromo groups can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The carbamoyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 3-[(2,4-dibromophenyl)carbamoyl]propanoic Acid with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Key Functional Groups LogP* (Predicted)
This compound C₁₀H₈Br₂N₂O₃ 371.99 2-Br, 4-Br Carbamoyl, Propanoic Acid 3.2
3-{[(4-Bromophenyl)carbamoyl]amino}propanoic Acid C₁₀H₁₁BrN₂O₃ 287.11 4-Br Carbamoyl, Propanoic Acid 2.1
3-{[(4-Nitrophenyl)carbamoyl]sulfanyl}propanoic Acid C₁₀H₁₀N₂O₅S 270.26 4-NO₂ Sulfanyl, Carbamoyl 1.8
3-((4-Hydroxyphenyl)amino)propanoic Acid C₉H₁₁NO₃ 181.19 4-OH Amino, Propanoic Acid 0.5
3-(2-Bromo-4-fluorophenyl)propanoic Acid C₉H₈BrFO₂ 261.08 2-Br, 4-F Propanoic Acid 2.6

*LogP values estimated via computational tools (e.g., ChemAxon).

Key Observations :

  • Bromine vs. Nitro Groups : The 2,4-dibromo derivative exhibits higher molecular weight and lipophilicity (LogP = 3.2) compared to the nitro-substituted analog (LogP = 1.8), suggesting better membrane permeability for brominated compounds .
  • Hydroxyl vs.

Biological Activity

3-[(2,4-dibromophenyl)carbamoyl]propanoic acid is an organic compound that falls within the category of N-acyl-alpha amino acids. Its unique structure, characterized by a propanoic acid backbone and a dibromophenyl carbamoyl group, suggests significant potential in medicinal chemistry, particularly due to its biological activity. This article delves into its biological activity, including interaction with biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets. Preliminary studies suggest that this compound may bind to specific enzymes or receptors involved in metabolic pathways. The presence of functional groups such as carboxylic acid and amide enhances its reactivity and potential biological interactions.

Interaction Studies

Interaction studies have indicated that this compound may interact with several key biological targets. These include:

  • Enzymes : Potential inhibition or modulation of enzyme activities related to metabolic processes.
  • Receptors : Binding affinity studies suggest possible interactions with receptors involved in signaling pathways.

Further research is required to elucidate these interactions and their implications for therapeutic use.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with structurally similar compounds have highlighted the significance of the dibromophenyl substitution. For instance:

Compound NameStructure FeaturesUnique Aspects
3-[(2,4-Dichlorophenyl)carbamoyl]propanoic acidContains dichlorophenyl instead of dibromophenylPotentially different biological activity profile
3-{[4-Bromophenyl]carbamoyl}propanoic acidFeatures a brominated phenyl groupMay exhibit distinct pharmacological properties
3-{[2-Fluorophenyl]carbamoyl}propanoic acidContains a fluorinated phenyl groupFluorination may enhance metabolic stability

The unique dibromophenyl substitution in this compound is believed to confer distinctive properties and activities compared to its analogs.

Pharmacological Evaluation

Research has demonstrated that various analogs of this compound exhibit promising pharmacological profiles. A study focusing on the synthesis and evaluation of related compounds found that certain derivatives displayed significant binding affinity for specific receptors involved in inflammatory responses .

In Vivo Efficacy

In vivo studies have been conducted to assess the efficacy of this compound analogs in animal models. These studies typically involve oral administration followed by evaluations of pharmacokinetic profiles and therapeutic outcomes. For example, compounds derived from this scaffold have shown effectiveness in modulating inflammatory pathways in rat models .

Metabolic Stability

The metabolic stability of this compound has been evaluated through various assays. Results indicate that certain modifications can enhance stability in liver microsomes, suggesting a pathway for optimizing drug formulations based on this compound .

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